N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide
CAS No.: 941883-69-8
Cat. No.: VC4694661
Molecular Formula: C21H21N3O3
Molecular Weight: 363.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941883-69-8 |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.417 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H21N3O3/c1-15-7-3-5-9-17(15)18-11-12-21(26)24(23-18)14-20(25)22-13-16-8-4-6-10-19(16)27-2/h3-12H,13-14H2,1-2H3,(H,22,25) |
| Standard InChI Key | ZQZYJHLKNIXRKC-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC |
Introduction
Synthesis and Preparation
The synthesis of pyridazine derivatives often involves condensation reactions or cyclization processes. For compounds like N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide, the synthesis might involve the reaction of a pyridazine ring with an appropriate amine and an acyl chloride or anhydride.
Biological Activities
Pyridazine derivatives have been explored for various biological activities:
-
Anti-inflammatory Activity: Some pyridazine compounds have shown potential in reducing inflammation by inhibiting key enzymes involved in the inflammatory pathway.
-
Antimicrobial Activity: Pyridazines have been reported to exhibit antimicrobial properties against a range of microorganisms.
-
Anticancer Activity: Certain pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines.
Research Findings and Potential Applications
While specific research findings on N-(2-methoxybenzyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide are not available, similar compounds have shown promise in drug development due to their ability to interact with biological targets.
| Compound Type | Biological Activity | Potential Application |
|---|---|---|
| Pyridazine Derivatives | Anti-inflammatory, Antimicrobial, Anticancer | Treatment of Inflammatory Diseases, Infections, Cancer |
| Pyridazine-based Inhibitors | Enzyme Inhibition | Drug Development for Specific Diseases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume